6-Chloro-2-(difluoromethyl)-3-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(difluoromethyl)-3-nitropyridine is a heterocyclic compound that contains a pyridine ring substituted with chlorine, difluoromethyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(difluoromethyl)-3-nitropyridine typically involves the introduction of the difluoromethyl group into a pyridine ring. One common method is the difluoromethylation of a chlorinated pyridine precursor using difluoromethylating agents under specific reaction conditions. For example, the reaction of 6-chloropyridine with difluoromethylating reagents such as ClCF2H in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to facilitate the difluoromethylation reaction efficiently .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(difluoromethyl)-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom in the presence of a base.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides can reduce the nitro group.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can oxidize the compound.
Major Products Formed
Substitution: Products with different substituents replacing the chlorine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Various oxidized forms depending on the specific oxidizing agent used.
Scientific Research Applications
6-Chloro-2-(difluoromethyl)-3-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(difluoromethyl)-3-nitropyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-(difluoromethyl)-3-fluoropyridine: Similar structure but with a fluorine atom instead of a nitro group.
6-Chloro-2-(difluoromethyl)nicotinic acid: Contains a carboxylic acid group instead of a nitro group.
Uniqueness
6-Chloro-2-(difluoromethyl)-3-nitropyridine is unique due to the presence of both difluoromethyl and nitro groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H3ClF2N2O2 |
---|---|
Molecular Weight |
208.55 g/mol |
IUPAC Name |
6-chloro-2-(difluoromethyl)-3-nitropyridine |
InChI |
InChI=1S/C6H3ClF2N2O2/c7-4-2-1-3(11(12)13)5(10-4)6(8)9/h1-2,6H |
InChI Key |
BIONJGVUQOLEST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])C(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.